molecular formula C11H12ClN3O2S B13529045 2-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide

2-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13529045
M. Wt: 285.75 g/mol
InChI Key: YAOOONBYBFZCIH-UHFFFAOYSA-N
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Description

2-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound, in particular, has unique properties due to the presence of the benzotriazole moiety, which imparts specific electronic, steric, and stereoelectronic characteristics to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves the reaction of 6-chloro-1H-1,2,3-benzotriazole with a suitable thiolane derivative. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like acetone, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the benzotriazole moiety is introduced into the thiolane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput parallel synthesis optimization techniques can enhance the efficiency and yield of the compound . Additionally, the purification of the final product is typically achieved through chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzotriazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(chloromethyl)-1H-benzotriazole
  • 1-(trimethylsilylmethyl)-benzotriazole
  • 1H-benzotriazole-1-methanol
  • N,N-dimethylaminomethylbenzotriazole
  • 2-(1H-benzotriazol-1-yl)acetonitrile
  • 1-allylbenzotriazole

Uniqueness

2-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione stands out due to the presence of the thiolane ring, which imparts unique steric and electronic properties to the molecule. This structural feature enhances its reactivity and makes it suitable for specific applications in peptide synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

2-[(6-chlorobenzotriazol-1-yl)methyl]thiolane 1,1-dioxide

InChI

InChI=1S/C11H12ClN3O2S/c12-8-3-4-10-11(6-8)15(14-13-10)7-9-2-1-5-18(9,16)17/h3-4,6,9H,1-2,5,7H2

InChI Key

YAOOONBYBFZCIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1)CN2C3=C(C=CC(=C3)Cl)N=N2

Origin of Product

United States

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